Europium(III) nitrate pentahydrate

説明

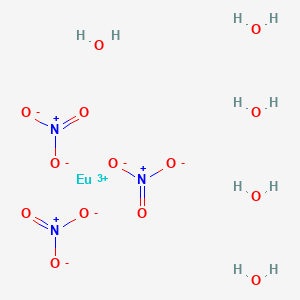

Europium(III) nitrate pentahydrate is a white crystalline solid with luminescent properties . It has the linear formula Eu(NO3)3 · 5H2O and a molecular weight of 428.06 . It is widely used as a precursor to fabricate nanomaterials and perovskite solar cells .

Synthesis Analysis

A hydrothermal synthesis technique was applied to an aqueous solution of europium (III) nitrate and oxalic acid (H2ox), resulting in a carbonate-fixed compound . This compound was characterized using elemental, spectroscopic, thermal, and crystallographic analyses .Molecular Structure Analysis

Europium(III) nitrate pentahydrate is a colorless solid comprised of europium (Eu), nitrogen (N), and oxygen (O) . This inorganic compound exhibits a white crystalline structure .Chemical Reactions Analysis

Europium(III) nitrate reacts with some ligands to form complexes . For instance, it reacts with 1,3,5-trimesic acid, producing a europium metal-organic framework, a coordination polymer, under hydrothermal conditions .Physical And Chemical Properties Analysis

Europium(III) nitrate pentahydrate is a highly water-soluble crystalline Europium source for uses compatible with nitrates and lower (acidic) pH . All metallic nitrates are inorganic salts of a given metal cation and the nitrate anion .科学的研究の応用

Synthesis of Thin-Film Phosphors

Europium(III) nitrate pentahydrate can be used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by the sol-gel method . These phosphors are used in display applications, providing high-quality images in devices such as televisions and computer monitors .

Preparation of Crystalline Nanophosphors

This compound can also be used as a dopant to prepare crystalline nanophosphors . These nanophosphors are suitable for bioimaging as they are hydrophilic in nature and emit white light . This makes them ideal for use in medical imaging and diagnostics .

Luminescent Properties

Europium(III) nitrate pentahydrate is a white crystalline solid with luminescent properties . This makes it useful in a variety of applications that require luminescence, such as lighting and display technologies .

Fabrication of Nanomaterials

Due to its high purity, Europium(III) nitrate pentahydrate is widely used as a precursor to fabricate nanomaterials . These nanomaterials have applications in various fields, including electronics, medicine, and energy .

Production of Perovskite Solar Cells

Europium(III) nitrate pentahydrate is used in the production of perovskite solar cells . These solar cells are a promising technology for renewable energy due to their high efficiency and low production cost .

Use in Nuclear Reactors

Europium is used in nuclear reactors as a control rod material to regulate the rate of nuclear reactions . This is due to its ability to absorb neutrons .

Medical Imaging

In medicine, europium can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans due to its magnetic properties . This helps to improve the clarity and detail of the images produced .

Catalyst in Chemical Reactions

Europium(III) nitrate pentahydrate can serve as a catalyst in certain chemical reactions . Its high reactivity makes it suitable for use in a variety of industrial processes .

作用機序

Target of Action

Europium(III) nitrate pentahydrate primarily targets the absorption and emission of light in various applications . It is often used in the development of luminescent materials, where it plays a crucial role in the absorption of energy and subsequent emission of light at a longer wavelength .

Mode of Action

The mode of action of Europium(III) nitrate pentahydrate involves the absorption of energy, followed by the emission of light at a longer wavelength . This process allows for the detection and visualization of specific molecules or cellular structures. In addition, Europium(III) nitrate pentahydrate can react with anions and other Lewis bases to form complexes .

Biochemical Pathways

Instead, it is used in the development of metal-organic frameworks for luminescent sensing . These frameworks can be employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system .

Result of Action

The primary result of the action of Europium(III) nitrate pentahydrate is the emission of light at a longer wavelength following the absorption of energy . This property makes it useful in a variety of applications, including the creation of luminescent materials and the visualization of specific molecules or cellular structures .

Action Environment

The action of Europium(III) nitrate pentahydrate can be influenced by environmental factors. For instance, it should be kept away from heat and combustible materials . Additionally, it should be handled in a well-ventilated area to avoid the inhalation of dust, fume, gas, mist, vapors, or spray .

Safety and Hazards

Europium(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and mixing with combustibles . It is recommended to use only outdoors or in a well-ventilated area .

将来の方向性

Europium(III) nitrate pentahydrate can be used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by the sol-gel method for display applications . It can also be used as a dopant to prepare crystalline nanophosphors, which are suitable for bioimaging as they are hydrophilic in nature and white light-emitting diodes .

特性

IUPAC Name |

europium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGDGFQCQRFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583443 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63026-01-7 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)